molecular formula C29H22O5P2 B8194794 Phosphine, 1,1'-[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-furanyl-

Phosphine, 1,1'-[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-furanyl-

Cat. No.: B8194794
M. Wt: 512.4 g/mol
InChI Key: VSMUWFHOFNFOLM-UHFFFAOYSA-N
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Description

Phosphine, 1,1'-[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-furanyl- is an organophosphorus compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing Phosphine, 1,1'-[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-furanyl- typically involves multi-step procedures:

  • Formation of the biphenyl core: : Utilizes palladium-catalyzed Suzuki or Stille coupling reactions.

  • Furan ring functionalization: : Involves electrophilic aromatic substitution using appropriate reagents.

  • Phosphine incorporation: : Introduced through organolithium or Grignard reagents reacting with phosphorus trichloride.

Industrial Production Methods

While detailed industrial production data might be limited, scaling up typically involves optimizing reaction conditions to enhance yield and purity, such as:

  • Continuous flow synthesis: : Increases reaction efficiency.

  • Catalytic systems: : Using higher turnover catalysts to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Produces oxides or oxygenated derivatives.

  • Reduction: : Occurs under hydrogenation conditions, often using transition metals.

  • Substitution: : Electrophilic or nucleophilic substitution, varying by reagent and solvent used.

Common Reagents and Conditions

  • Oxidation: : Oxygen or peroxide reagents.

  • Reduction: : Hydrogen gas with palladium/carbon catalyst.

  • Substitution: : Halides or halogenating agents, often under anhydrous conditions.

Major Products Formed

  • Oxides: : Result from oxidation reactions.

  • Hydrogenated derivatives: : From reduction reactions.

  • Substituted derivatives: : From nucleophilic or electrophilic substitutions.

Scientific Research Applications

Chemistry

  • Ligand design: : Phosphine ligands in coordination chemistry.

  • Catalysis: : Acts as a catalyst in various organic transformations.

Biology

  • Drug discovery: : Scaffold for potential therapeutic compounds.

  • Biochemical probes: : Investigates biochemical pathways and interactions.

Medicine

  • Pharmaceuticals: : Part of formulations for disease treatment.

  • Diagnostic agents: : In molecular imaging and diagnostics.

Industry

  • Material science: : Component in high-performance polymers.

  • Electronic industry: : In semiconductor manufacturing.

Mechanism of Action

Phosphine, 1,1'-[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-furanyl- functions through complex molecular interactions. The biphenyl and furanyl groups engage in π-π stacking and other non-covalent interactions, stabilizing its structure in various environments. It acts on molecular targets like enzymes or receptors, modulating biological pathways crucial for its scientific applications.

Comparison with Similar Compounds

Similar Compounds

  • Triphenylphosphine

  • Dicyclohexylphosphine

  • Bidentate phosphines: : Like 1,2-bis(diphenylphosphino)ethane (dppe).

Highlighting Uniqueness

Unlike its counterparts, Phosphine, 1,1'-[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis

Properties

IUPAC Name

[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]phenyl]-bis(furan-2-yl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22O5P2/c1-30-22-10-4-12-24(36(27-15-7-19-33-27)28-16-8-20-34-28)29(22)21-9-2-3-11-23(21)35(25-13-5-17-31-25)26-14-6-18-32-26/h2-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMUWFHOFNFOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)P(C2=CC=CO2)C3=CC=CO3)C4=CC=CC=C4P(C5=CC=CO5)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22O5P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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